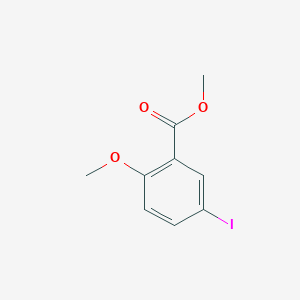

Methyl 5-iodo-2-methoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-iodo-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVKSHACIRATIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451879 | |

| Record name | Methyl 5-iodo-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40757-09-3 | |

| Record name | Methyl 5-iodo-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 5-iodo-2-methoxybenzoate

This guide provides a comprehensive overview of the synthesis and characterization of Methyl 5-iodo-2-methoxybenzoate, a key intermediate in the development of novel pharmaceuticals and complex organic molecules.[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of its preparation and structural elucidation.

Strategic Importance in Synthesis

This compound is a valuable building block in organic synthesis. The presence of an iodine atom on the aromatic ring allows for a variety of subsequent cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse functional groups. This versatility makes it a crucial intermediate in the synthesis of complex molecular architectures, including active pharmaceutical ingredients and materials for metal-organic frameworks (MOFs).[1]

Synthesis Methodologies: A Comparative Analysis

The introduction of an iodine atom onto the aromatic ring of methyl 2-methoxybenzoate can be achieved through several synthetic strategies. The choice of method often depends on the desired regioselectivity, scale of the reaction, and availability of starting materials.

Electrophilic Aromatic Iodination

Direct iodination of methyl 2-methoxybenzoate is a common approach. The methoxy and methyl ester groups are ortho-para directing; however, the steric hindrance from the methoxy group and the deactivating effect of the ester group favor iodination at the 5-position.

Causality Behind Experimental Choices:

-

Iodinating Agent: A source of electrophilic iodine is required. Common reagents include iodine monochloride (ICl), N-iodosuccinimide (NIS), or a combination of molecular iodine (I₂) with an oxidizing agent.[2][3] The use of an oxidizing agent, such as nitric acid or hydrogen peroxide, in conjunction with I₂ generates the highly electrophilic iodonium ion (I⁺) in situ, which is necessary to overcome the activation energy of the aromatic substitution.

-

Solvent and Catalyst: The reaction is typically carried out in a solvent that can facilitate the reaction and dissolve the reagents. Acetic acid or other polar aprotic solvents are often employed.[4] Lewis acids or strong protic acids can be used to enhance the electrophilicity of the iodine source.[4]

Sandmeyer-Type Reaction

An alternative and highly efficient route involves a Sandmeyer-type reaction starting from an aromatic amine.[5][6][7] This method is particularly useful when direct iodination proves to be low-yielding or lacks the desired regioselectivity.

The Logic of the Sandmeyer Approach:

-

Diazotization: The synthesis begins with the diazotization of a primary aromatic amine, such as methyl 4-amino-2-methoxybenzoate, using sodium nitrite in the presence of a strong acid (e.g., sulfuric acid) at low temperatures (0-5 °C).[8] This forms a reactive diazonium salt intermediate.

-

Iodide Displacement: The diazonium group is then displaced by an iodide ion, typically from potassium iodide.[8][9] This step often proceeds without the need for a copper catalyst, which is a hallmark of many other Sandmeyer reactions.[8] The reaction is driven by the irreversible loss of nitrogen gas (N₂), a thermodynamically stable molecule.

Detailed Experimental Protocol: Electrophilic Iodination

This protocol details a common and reliable method for the synthesis of this compound via electrophilic iodination.

Materials:

-

Methyl 2-methoxybenzoate

-

Iodine (I₂)

-

Periodic acid (H₅IO₆)

-

Sulfuric acid (concentrated)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-methoxybenzoate in methanol.

-

Reagent Addition: To the stirred solution, add iodine followed by periodic acid. Carefully add concentrated sulfuric acid dropwise.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Dilute the residue with water and extract with dichloromethane.

-

Washing: Wash the combined organic layers sequentially with saturated sodium thiosulfate solution (to quench excess iodine), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Comprehensive Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and physical methods.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the electronic environment of the hydrogen atoms in the molecule. The aromatic protons will exhibit characteristic splitting patterns and chemical shifts due to the influence of the iodo, methoxy, and ester groups. The methoxy and methyl ester protons will appear as singlets at distinct chemical shifts.[1]

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The chemical shifts of the aromatic carbons are influenced by the attached substituents, with the carbon bearing the iodine atom showing a characteristic downfield shift.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the presence of key functional groups. Characteristic absorption bands for the C=O stretch of the ester, the C-O stretches of the ether and ester, and the aromatic C-H and C=C bonds will be observed.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) corresponding to the exact mass of this compound (C₉H₉IO₃) should be observed.

Physical Properties

The melting point of the purified solid product can be determined and compared to the literature value.[10] A sharp melting point range is indicative of high purity.

| Property | Value | Reference |

| Molecular Formula | C₉H₉IO₃ | [10] |

| Molecular Weight | 292.07 g/mol | [10] |

| Appearance | White to tan solid | [10] |

| Melting Point | 57-61 °C | [10] |

Self-Validating Protocol for Characterization: NMR Spectroscopy

This section provides a standardized workflow for acquiring and interpreting NMR data to ensure the structural integrity of the synthesized compound.

Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[11]

-

Instrument Setup: Place the NMR tube in a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[11]

-

Data Processing and Analysis: Process the acquired Free Induction Decay (FID) to obtain the spectrum. Integrate the signals to determine the relative number of protons and analyze the splitting patterns (multiplicities) and coupling constants (J values) to assign the signals to the respective protons in the molecule.

Conclusion

This technical guide has provided a detailed examination of the synthesis and characterization of this compound. By understanding the underlying principles of the synthetic methodologies and employing rigorous characterization techniques, researchers can confidently prepare and utilize this versatile intermediate in their synthetic endeavors. The provided protocols and workflows serve as a practical resource for scientists engaged in pharmaceutical research and development.

References

- Grokipedia. (n.d.). Sandmeyer reaction.

- Benchchem. (n.d.). Application Notes and Protocols: The Role of Potassium Triiodide in the Sandmeyer-Type Reaction for Aryl Iodide Synthesis.

- PrepChem.com. (n.d.). Synthesis of methyl 5-iodo-2-(naphth-2-ylmethoxy)benzoate.

- Wikipedia. (2023). Sandmeyer reaction.

- Google Patents. (2006). US20060167235A1 - Process for the preparation of ayl diazonium salts and reaction with nucleophiles.

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

- National Center for Biotechnology Information. (n.d.). This compound - PMC.

- Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.

- Sigma-Aldrich. (n.d.). This compound 97%.

- ChemicalBook. (n.d.). This compound(40757-09-3) 1H NMR spectrum.

- Alfa Chemistry. (n.d.). CAS 40757-09-3 this compound.

- UNI ScholarWorks. (1940). Iodination of Anisole.

- UNI ScholarWorks. (1940). Iodination of Anisole.

- Benchchem. (n.d.). Application Notes and Protocols: 2-Iodo-5-methylbenzoic Acid as a Precursor in the Synthesis of Suvorexant.

- Strem. (n.d.). Methyl 4-iodo-2- methoxybenzoate, min. 98%.

- ChemicalBook. (n.d.). METHYL 2-METHOXY-5-METHYLBENZOATE 97 synthesis.

- ChemicalBook. (n.d.). Methyl 2-iodo-5-Methoxybenzoate | 857599-37-2.

- Google Patents. (n.d.). Preparation method of 5-formyl-2-methoxy methyl benzoate.

- ResearchGate. (2025). Generation of Electrophilic Iodine from Iodine Monochloride in Neutral Media. Iodination and Protodeiodination of Carbazole | Request PDF.

- Benchchem. (n.d.). Spectroscopic Profile of 2-Iodo-5-methylbenzoic Acid: A Technical Guide.

- PrepChem.com. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid.

- NIST. (n.d.). 2-Iodo-5-methylbenzoic acid.

- Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.

- ResearchGate. (2008). (PDF) Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides.

Sources

- 1. Methyl 5-iodo-2-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. benchchem.com [benchchem.com]

- 9. US20060167235A1 - Process for the preparation of ayl diazonium salts and reaction with nucleophiles - Google Patents [patents.google.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. benchchem.com [benchchem.com]

"Methyl 5-iodo-2-methoxybenzoate" chemical properties and reactivity

An In-Depth Technical Guide to Methyl 5-iodo-2-methoxybenzoate: Properties, Reactivity, and Synthetic Applications

Introduction

This compound is a halogenated aromatic ester that serves as a pivotal intermediate in modern organic synthesis. Its structure, featuring an electron-donating methoxy group, an electron-withdrawing methyl ester, and a reactive carbon-iodine bond, makes it a versatile and highly valuable building block. The iodine atom, in particular, provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular architectures. This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, and key reactivity patterns of this compound, highlighting its application in the synthesis of high-value molecules for pharmaceuticals and materials science.[1][2]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 40757-09-3 | [3][4] |

| Molecular Formula | C₉H₉IO₃ | [3][5] |

| Molecular Weight | 292.07 g/mol | [4][5] |

| Appearance | White to tan solid/powder | [3][5] |

| Melting Point | 57-61 °C | [3][5] |

| Boiling Point | 155-159 °C (lit.) | [5] |

| Linear Formula | IC₆H₃(OCH₃)CO₂CH₃ | [4][5] |

| InChI Key | FJVKSHACIRATIW-UHFFFAOYSA-N | [3][5] |

| SMILES | COC(=O)c1cc(I)ccc1OC | [5] |

Spectroscopic data are essential for confirming the identity and purity of the compound. While raw spectra are not provided here, key spectral data can be found through resources like ChemicalBook.[6] The crystal structure has been reported and shows a nearly planar molecular geometry.[7][8]

Synthesis and Crystallization

This compound is typically synthesized from its non-iodinated precursor, methyl 2-methoxybenzoate. A common and effective method involves electrophilic iodination, where an iodine source and an oxidizing agent are used to install the iodine atom at the C5 position, which is activated by the ortho-methoxy group.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Electrophilic Iodination

This protocol is based on established methods for the iodination of activated aromatic rings.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 2-methoxybenzoate (1.0 equiv) in a suitable solvent such as acetic acid or dichloromethane.

-

Reagent Addition: Add the iodine source (e.g., molecular iodine, I₂, 1.1 equiv). Subsequently, add the oxidizing agent (e.g., nitric acid, periodic acid) portion-wise to control the reaction exotherm.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Work-up: Upon completion, cool the reaction mixture and quench any remaining iodine with a saturated aqueous solution of sodium thiosulfate. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Crystallization: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield single crystals suitable for X-ray diffraction.[7]

Reactivity: A Hub for Cross-Coupling Reactions

The synthetic utility of this compound lies in the reactivity of its C(sp²)-I bond. This bond is susceptible to oxidative addition to a low-valent palladium center, initiating a catalytic cycle for various cross-coupling reactions. This makes it an ideal substrate for building molecular complexity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent with an organic halide. It is widely used due to its mild conditions and tolerance of diverse functional groups.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling

-

To a Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

-

Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

-

Heat the mixture (e.g., 80-100 °C) with vigorous stirring until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction, dilute with water, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to substituted alkynes.[9] This reaction is known for its mild conditions and is co-catalyzed by a copper(I) salt.[10]

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Protocol: Sonogashira Coupling

-

In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 4 mol%).[11]

-

Add a suitable solvent (e.g., THF or DMF) and a base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA, 2-3 equiv).[11]

-

Add the terminal alkyne (1.2 equiv) to the mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C).

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues.

-

Concentrate the filtrate and purify the resulting product via column chromatography.

Heck-Mizoroki Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[12] It is a powerful tool for constructing carbon-carbon bonds and is tolerant of a wide array of functional groups.[13]

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Protocol: Heck Reaction

-

Charge a flask with this compound (1.0 equiv), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable ligand (e.g., PPh₃ or a phosphine-free system).

-

Add a polar aprotic solvent such as DMF or NMP, followed by the alkene (1.5 equiv) and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv).[14]

-

Heat the reaction mixture to 80-140 °C and stir until the reaction is complete as judged by TLC or GC-MS.

-

Cool the mixture, dilute with water, and extract with an appropriate organic solvent.

-

Wash the organic layers, dry, and concentrate. Purify the residue by column chromatography to yield the desired substituted alkene.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[15] This reaction has revolutionized the synthesis of aryl amines from aryl halides, which are ubiquitous in pharmaceuticals.[16][17]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a sterically hindered phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv) to a dry flask.

-

Add this compound (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).

-

Add an anhydrous solvent such as toluene or dioxane.

-

Seal the vessel and heat the mixture (typically 80-110 °C) with stirring.

-

Monitor the reaction by GC-MS or LC-MS. Once complete, cool the mixture to room temperature.

-

Quench the reaction with water or saturated aqueous ammonium chloride, and extract the product with an organic solvent.

-

Purify the product by flash column chromatography.

Applications in Research and Drug Development

This compound is not an end-product but a crucial stepping stone. Its derivatives are key components in various fields:

-

Pharmaceuticals: Aryl iodides are common precursors in drug synthesis. For example, related iodo-methylbenzoic acid structures are vital intermediates in the creation of anti-diabetic medications. The ability to easily form C-C and C-N bonds allows for the rapid generation of compound libraries for screening and lead optimization.

-

Materials Science: The compound serves as an intermediate in the synthesis of novel organic linkers for Metal-Organic Frameworks (MOFs).[7] For instance, it can be used to synthesize 4,4'-dimethoxy-3,3'-biphenyldicarboxylic acid, a linker for creating porous materials with potential applications in gas storage and catalysis.[7]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.[5][18] If handling the powder, use a dust mask or work in a well-ventilated area or fume hood.[19]

-

Hazards: May cause skin, eye, and respiratory irritation.[20]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][20] It is classified as a combustible solid.[5][19]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[18]

Conclusion

This compound is a powerful and versatile synthetic intermediate. Its well-defined structure and the predictable reactivity of the carbon-iodine bond make it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions. These transformations provide efficient and modular routes for the synthesis of complex organic molecules, cementing the role of this compound as a key building block in the discovery and development of new pharmaceuticals and advanced materials.

References

-

Scent.vn. Methyl 4-methoxysalicylate (CAS 5446-02-6): Odor profile. [Link]

-

National Institutes of Health (NIH), PubMed Central (PMC). This compound. [Link]

-

Carboxyl Group. CAS 5446-02-6 Methyl 2-Hydroxy-4-Methoxybenzoate. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

PubChem. Methyl 5-iodo-2-methylbenzoate | C9H9IO2 | CID 25067352. [Link]

- Google Patents.

-

Autech Industry Co.,Limited. 2-Iodo-5-Methoxybenzoic Acid: A Key Intermediate in Chemical Synthesis. [Link]

-

PubChem. 5-Iodo-2-methylbenzoic acid | C8H7IO2 | CID 621745. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Organic Chemistry Portal. Heck Reaction. [Link]

-

Wychem. This compound. [Link]

- Google Patents. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.

-

MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

-

PubMed. Methyl 5-iodo-2-meth-oxy-benzoate. [Link]

-

University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. [Link]

-

ResearchGate. Heck coupling reactions a of iodobenzene with methyl acrylate catalysed with complexes I, II, and IV. [Link]

-

PubMed. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. [Link]

-

Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

-

ScienceDirect. RIFM fragrance ingredient safety assessment, methyl o -methoxybenzoate, CAS registry number 606-45-1. [Link]

-

National Institutes of Health (NIH). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

-

PubChem. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151. [Link]

-

Arkivoc. Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. [Link]

-

Seema Finechem. 5-Iodo-2-Methylbenzoic Acid | CAS No 54811-38-0. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | Call Wychem 01440 820338 [wychem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. scbt.com [scbt.com]

- 5. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound(40757-09-3) 1H NMR spectrum [chemicalbook.com]

- 7. Methyl 5-iodo-2-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyl 5-iodo-2-meth-oxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Heck Reaction [organic-chemistry.org]

- 13. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. Methyl 4-methoxysalicylate 98 5446-02-6 [sigmaaldrich.com]

- 20. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 5-iodo-2-methoxybenzoate (CAS Number: 40757-09-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 5-iodo-2-methoxybenzoate has emerged as a pivotal building block in modern organic synthesis. Its unique trifunctional arrangement—comprising an electron-rich methoxy-substituted benzene ring, a reactive methyl ester, and a strategically positioned iodine atom—renders it a versatile precursor for the construction of complex molecular architectures. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive overview of the core properties, synthesis, spectral characteristics, reactivity, and applications of this important chemical intermediate. The information presented herein is curated to not only inform but also to empower the reader in leveraging this compound to its full synthetic potential.

Physicochemical and Structural Properties

This compound is a stable, solid compound at room temperature, typically appearing as a white to tan powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 40757-09-3 | [1][2] |

| Molecular Formula | C₉H₉IO₃ | [1][2] |

| Molecular Weight | 292.07 g/mol | [2] |

| Appearance | White to tan solid/powder | [1] |

| Melting Point | 57-61 °C | [2] |

| Linear Formula | IC₆H₃(OCH₃)CO₂CH₃ | |

| SMILES | COC(=O)c1cc(I)ccc1OC | |

| InChI | 1S/C9H9IO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3 |

The molecular structure of this compound has been elucidated by X-ray crystallography, revealing a nearly planar conformation.[3] The crystal structure is monoclinic, with molecules forming stacked layers.[3] This planarity and layered packing are significant for its solid-state properties and may influence its reactivity in heterogeneous reaction conditions.

Caption: 2D Chemical Structure of this compound.

Synthesis and Purification

Experimental Protocol: Synthesis of this compound

This protocol is based on analogous iodination reactions of electron-rich aromatic compounds.

Materials:

-

Methyl 2-methoxybenzoate

-

Iodine (I₂)

-

Periodic acid (H₅IO₆) or another suitable oxidizing agent

-

Methanol (MeOH)

-

Sulfuric acid (H₂SO₄, concentrated)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-methoxybenzoate in a suitable solvent such as methanol.

-

Addition of Reagents: To the stirred solution, add iodine (I₂) followed by a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Oxidation: Slowly add an oxidizing agent, such as periodic acid, to the reaction mixture. The oxidizing agent is crucial for regenerating the active iodinating species in situ.

-

Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A reaction time of 30 to 60 minutes is often sufficient.[3]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

-

Neutralization: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Representative data are presented below.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the aromatic protons and the two distinct methyl groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.85 | d | 1H | Ar-H |

| ~ 7.40 | dd | 1H | Ar-H |

| ~ 6.70 | d | 1H | Ar-H |

| 3.88 | s | 3H | -OCH₃ |

| 3.86 | s | 3H | -COOCH₃ |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency. The provided data is based on analogous compounds and literature reports.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows nine distinct carbon signals, consistent with the molecular structure.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165.7 | C=O (ester) |

| ~ 157.9 | C-OCH₃ |

| ~ 141.6 | Ar-C |

| ~ 132.6 | Ar-C |

| ~ 124.4 | Ar-C |

| ~ 112.4 | Ar-C |

| ~ 87.1 | C-I |

| ~ 57.0 | -OCH₃ |

| ~ 52.3 | -COOCH₃ |

Note: The chemical shifts are based on data for structurally similar compounds and are for reference purposes.

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2850 | m | C-H stretch (alkane) |

| ~ 1730 | s | C=O stretch (ester) |

| ~ 1600, ~1480 | m | C=C stretch (aromatic) |

| ~ 1250 | s | C-O stretch (ester and ether) |

| ~ 850-550 | m | C-I stretch |

s = strong, m = medium

Mass Spectrometry (MS)

The mass spectrum typically shows the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 292 | [M]⁺, Molecular ion |

| 261 | [M - OCH₃]⁺ |

| 134 | [M - I - OCH₃]⁺ |

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its aryl iodide moiety, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is highly susceptible to oxidative addition to a low-valent palladium catalyst, initiating catalytic cycles for the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form biaryl compounds.

-

Heck-Mizoroki Reaction: Coupling with alkenes to introduce vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.

-

Ullmann Coupling: Homocoupling to form symmetrical biaryl compounds.[4]

Caption: Reactivity of this compound in cross-coupling reactions.

Applications in the Synthesis of Advanced Materials and Pharmaceutical Intermediates

A significant application of this compound is as a precursor in the synthesis of 4,4'-dimethoxy-3,3'-biphenyldicarboxylic acid .[3][4] This is typically achieved through an Ullmann homocoupling reaction followed by hydrolysis of the methyl ester groups.[4] This resulting dicarboxylic acid is a valuable organic linker for the construction of Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis.[3]

While direct applications in the synthesis of specific commercial drugs are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Its role as a versatile building block for constructing complex biaryl and substituted aromatic systems makes it a compound of high interest for medicinal chemists in the discovery and development of new therapeutic agents.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

In case of contact:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes.

-

Skin: Wash with soap and water.

-

Inhalation: Move to fresh air.

-

Ingestion: Seek medical attention.

-

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined set of properties and reactivity. Its utility in the synthesis of advanced materials like MOFs is clearly established, and its potential for the construction of novel pharmaceutical compounds via modern cross-coupling chemistry is significant. This guide provides a solid foundation of technical information to aid researchers and drug development professionals in effectively utilizing this compound in their synthetic endeavors.

References

-

4,4′-Dimethoxybiphenyl-3,3′-dicarboxylic acid. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o463. Available at: [Link]

-

This compound. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o462. Available at: [Link]

- Wang, Y., et al. (2009). [Journal and article title could not be fully retrieved, but is the primary reference for the synthesis].

-

Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. Available at: [Link]

-

4,4′-Dimethoxybiphenyl-3,3′-dicarboxylic acid. ResearchGate. Available at: [Link]

- CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate. Google Patents.

-

Infrared spectroscopy correlation table. Wikipedia. Available at: [Link]

- CN105646295A - Method for preparing 2-methoxy-5-sulfamoyl methyl benzoate. Google Patents.

-

4,4′-Diiodo-3,3′-dimethoxybiphenyl. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2399. Available at: [Link]

- CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. Google Patents.

-

mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]

-

The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. ResearchGate. Available at: [Link]

-

2-Iodo-5-methylbenzoic acid. NIST WebBook. Available at: [Link]

-

Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]

-

Methoxy-modified MOF-5: A MOF-5 framework prepared by a mixed ligand approach. (2013). European Journal of Inorganic Chemistry, 2013(14), 2336-2341. Available at: [Link]

- Method for preparing 4,4'-dihydroxy-[1,1'-biphenyl-3,3'-dicarboxylic acid]. Google Patents.

-

Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties. (2014). CrystEngComm, 16(33), 7751-7759. Available at: [Link]

-

Synthesis and Characterization of the Interpenetrated MOF-5. (2012). Journal of the Chinese Chemical Society, 59(10), 1228-1234. Available at: [Link]

-

13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]

-

The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]

- US20210284661A1 - Mechanochemical synthesis of metal-organic frameworks for molecular sieving and compositions and methods of use thereof. Google Patents.

Sources

Methyl 5-iodo-2-methoxybenzoate: A Strategic Building Block for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Methyl 5-iodo-2-methoxybenzoate is a polysubstituted aromatic compound that has emerged as a highly versatile and strategic building block in modern organic synthesis. Its unique arrangement of functional groups—an electron-rich methoxy group, a synthetically tractable methyl ester, and a reactive aryl iodide—provides a powerful platform for constructing complex molecular architectures. The aryl iodide is particularly notable for its participation in a wide array of palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth analysis of the compound's properties, synthesis, and key applications, with a focus on the mechanistic rationale behind its use in advanced synthetic workflows, particularly in the development of novel pharmaceutical intermediates and functional materials.

Physicochemical Properties and Characterization

This compound is a white to tan solid at room temperature.[1] Its structure is characterized by a benzene ring substituted at positions 1, 2, and 5 with a methyl carboxylate, a methoxy group, and an iodine atom, respectively. The interplay of these groups dictates its reactivity and physical properties.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 40757-09-3 | [1][2] |

| Molecular Formula | C₉H₉IO₃ | [1] |

| Molecular Weight | 292.07 g/mol | [1][2] |

| Appearance | White to tan powder/solid | [1] |

| Melting Point | 57-61 °C | [1] |

| Linear Formula | IC₆H₃(OCH₃)CO₂CH₃ | [2] |

| InChI Key | FJVKSHACIRATIW-UHFFFAOYSA-N |[1] |

The crystal structure of this compound has been determined to have a monoclinic P2₁/c symmetry.[3] The molecule is nearly planar, with the methyl groups of the ester and methoxy functionalities oriented away from each other to minimize steric hindrance.[3][4] This defined solid-state structure is crucial for understanding intermolecular interactions in materials science applications.

Synthesis of this compound

The preparation of this compound is typically achieved through the direct iodination of its precursor, methyl 2-methoxybenzoate. This electrophilic aromatic substitution is a reliable and scalable method.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Iodination of Methyl 2-methoxybenzoate

This protocol is adapted from methodologies described in the literature for similar transformations.[3]

-

Reaction Setup: To a solution of methyl 2-methoxybenzoate (1.0 equiv.) in a suitable solvent such as glacial acetic acid, add the iodinating reagent (e.g., N-iodosuccinimide (NIS) or iodine) (1.1 equiv.). The use of acetic acid as a solvent facilitates the reaction by maintaining a polar protic environment.

-

Initiation: Slowly add an acid catalyst, such as sulfuric acid, dropwise to the stirring mixture. The acid protonates the iodinating agent, generating a more potent electrophile (I+), which is necessary to overcome the electron-donating effect of the methoxy group and achieve substitution.

-

Reaction Progress: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. A typical reaction time can range from 30 to 60 minutes.[3]

-

Workup: Upon completion, pour the reaction mixture into a beaker of ice-water containing a reducing agent like sodium thiosulfate. This step quenches the reaction and removes any unreacted iodine, evidenced by the disappearance of the brown color.

-

Isolation: The crude product often precipitates as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid and salts.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a crystalline solid.

Core Applications in Organic Synthesis

The synthetic utility of this compound stems from the reactivity of the C-I bond, which is amenable to a wide range of metal-catalyzed cross-coupling reactions. This allows for its use as a scaffold to introduce diverse molecular fragments.

Caption: Versatility of the building block in cross-coupling reactions.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is one of the most powerful methods for constructing biaryl linkages, which are prevalent in pharmaceuticals and organic materials. This compound is an excellent substrate for this reaction. This reaction is notably used in the synthesis of dicarboxylic acid linkers for creating Metal-Organic Frameworks (MOFs).[3]

General Protocol:

-

Reagent Preparation: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.). The choice of base is critical; it activates the boronic acid and facilitates the transmetalation step.

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (like toluene or 1,4-dioxane) and water. Degassing (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solution) is essential to remove oxygen, which can oxidize and deactivate the palladium(0) catalyst.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C. Monitor the reaction by TLC or LC-MS.

-

Workup and Purification: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira Coupling: Synthesis of Aryl-Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is fundamental for creating rigid, linear structures found in molecular electronics and complex natural products.

General Protocol:

-

Catalyst System: The reaction typically employs a dual catalyst system: a palladium source (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%). The copper facilitates the formation of a copper(I) acetylide intermediate, which speeds up the transmetalation to the palladium center.

-

Reaction Setup: To a flask containing this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.), add the catalysts.

-

Solvent and Base: Add a suitable solvent (e.g., THF or DMF) and a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as a solvent. The base is crucial for deprotonating the terminal alkyne.

-

Execution: Stir the reaction under an inert atmosphere at temperatures ranging from room temperature to 60 °C until completion.

-

Workup: Dilute the reaction mixture with an organic solvent, wash with aqueous ammonium chloride to remove copper salts, followed by water and brine. The organic layer is then dried and concentrated, and the product is purified by chromatography.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses (eyeshields), chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place. It is classified as a combustible solid (Storage Class 11).

Conclusion

This compound is a quintessential example of a modern synthetic building block. Its pre-installed functional handles and well-defined reactivity provide chemists with a reliable and versatile tool for the strategic assembly of complex molecules. The ability to participate in a host of robust cross-coupling reactions makes it particularly valuable in the fields of medicinal chemistry, where rapid analogue synthesis is key, and in materials science for the construction of bespoke functional molecules like MOF linkers. A thorough understanding of the principles governing its reactivity allows researchers to leverage this compound to its full potential, accelerating innovation in drug discovery and beyond.

References

-

Lundvall, F., Wragg, D. S., Dietzel, P. D. C., & Fjellvåg, H. (2014). This compound . Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o462. [Link]

-

Lundvall, F., Wragg, D. S., Dietzel, P. D. C., & Fjellvåg, H. (2014). Methyl 5-iodo-2-meth-oxy-benzoate . PubMed. [Link]

Sources

Discovery and synthesis of "Methyl 5-iodo-2-methoxybenzoate" derivatives

An In-Depth Technical Guide to the Synthesis and Derivatization of Methyl 5-iodo-2-methoxybenzoate for Advanced Pharmaceutical Research

Abstract

This compound is a highly versatile substituted aromatic compound that serves as a pivotal building block in medicinal chemistry and materials science. Its unique trifunctional architecture—comprising an activatable iodo group for cross-coupling, a modifiable ester, and a methoxy substituent—makes it an ideal scaffold for constructing complex molecular entities. This guide provides an in-depth exploration of the synthesis, characterization, and strategic derivatization of this core molecule. Authored from the perspective of a Senior Application Scientist, this document emphasizes the mechanistic rationale behind synthetic choices, provides field-proven experimental protocols, and illustrates the compound's tangible applications in drug discovery, positioning it as a critical tool for researchers, chemists, and drug development professionals.

The Strategic Importance of the Substituted Benzoate Scaffold

The benzoate motif is a cornerstone of modern pharmacology, appearing in a vast array of therapeutic agents. Its rigid, planar structure provides a reliable anchor for pharmacophoric elements, while its substituents dictate molecular interactions, solubility, and metabolic stability. This compound emerges as a particularly valuable intermediate due to the orthogonal reactivity of its functional groups. The aryl iodide is primed for transition-metal-catalyzed cross-coupling reactions, the methyl ester can be readily converted into amides or other functional groups, and the methoxy group influences the electronic properties of the ring. This guide details the pathways to harness this reactivity for the synthesis of novel molecular libraries and targeted therapeutics.

Synthesis and Characterization of the Core Scaffold

The efficient and reliable synthesis of the starting material is paramount for any subsequent derivatization campaign. The title compound is a known intermediate, notably used in the synthesis of organic linkers for Metal-Organic Frameworks (MOFs).[1]

Synthetic Pathway: Electrophilic Iodination

The most direct approach to this compound is through the electrophilic iodination of its precursor, Methyl 2-methoxybenzoate. The methoxy group is an ortho-, para-director; since the ortho- position is sterically hindered by the adjacent ester, iodination preferentially occurs at the para- position (C5). Various iodinating systems can be employed, with a common and effective method being the use of iodine in the presence of an oxidizing agent.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is designed as a self-validating system, with clear steps and expected outcomes for reliable execution.

Materials:

-

Methyl 2-methoxybenzoate

-

Iodine (I₂)

-

Periodic acid (H₅IO₆)

-

Sulfuric acid (concentrated)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Methyl 2-methoxybenzoate (1.0 eq) in methanol.

-

Reagent Addition: Add iodine (0.5 eq) and periodic acid (0.25 eq) to the solution.

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid. The solution will typically change color as the reaction initiates.

-

Reaction Execution: Heat the mixture to reflux (approximately 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane. Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench excess iodine), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the product as a white to tan powder.[2]

Physicochemical Properties & Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques. The 1H NMR spectrum is a key identifier and is consistent with published data.[1][3]

| Property | Value | Reference |

| Molecular Formula | C₉H₉IO₃ | [1][4] |

| Molecular Weight | 292.07 g/mol | |

| Appearance | White to tan solid/powder | [2] |

| Melting Point | 57-61 °C | [2] |

| SMILES | COC(=O)c1cc(I)ccc1OC | |

| InChI Key | FJVKSHACIRATIW-UHFFFAOYSA-N | [2] |

Key Derivatization Strategies and Their Mechanistic Underpinnings

The true value of this compound lies in its capacity for selective modification at its key functional sites. The following diagram illustrates the primary pathways for derivatization.

C-I Bond Functionalization via Cross-Coupling Reactions

The aryl iodide is the most versatile functional group on the scaffold, serving as an excellent substrate for palladium-catalyzed cross-coupling reactions. This choice is driven by the C-I bond's relatively low dissociation energy, which facilitates oxidative addition to the Pd(0) catalyst, initiating the catalytic cycle.

-

Suzuki Coupling: Forges a new C-C single bond by coupling with an aryl or vinyl boronic acid/ester. This is a cornerstone of modern synthesis for creating bi-aryl structures, which are prevalent in pharmaceuticals.

-

Sonogashira Coupling: Creates a C-C triple bond by reacting with a terminal alkyne, typically using a dual palladium/copper catalytic system. This introduces a rigid, linear linker into the molecule, often used to probe binding pockets in drug targets.

-

Buchwald-Hartwig Amination: Forms a C-N bond by coupling with a primary or secondary amine. This reaction is one of the most powerful methods for synthesizing aryl amines, a critical pharmacophore in many kinase inhibitors and CNS-active drugs.

Modification of the Ester Group

The methyl ester provides a secondary site for modification, crucial for introducing diversity and modulating physicochemical properties like solubility.

-

Hydrolysis: Saponification of the ester using a base like sodium hydroxide readily yields the corresponding carboxylic acid, 5-iodo-2-methoxybenzoic acid. This transformation is often a necessary intermediate step, as the carboxylic acid is the reactive handle for forming stable amide bonds.

-

Amidation: The resulting carboxylic acid can be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HOBt, EDC). This allows for the systematic exploration of the "amide space," which is fundamental to tuning a drug candidate's properties, including its hydrogen bonding capacity and cell permeability.

Application in Drug Discovery: A Case Study

While derivatives of this compound itself are explored in proprietary research, the strategic value of its core structure—the iodo-substituted benzoate—is clearly demonstrated in the synthesis of approved pharmaceuticals. A compelling example is the synthesis of Suvorexant, an orexin receptor antagonist for treating insomnia.[5] A key precursor, 2-Iodo-5-methylbenzoic acid, which is structurally analogous to the hydrolyzed form of our title compound, undergoes a critical copper-catalyzed amination to build the final drug molecule.[5]

This case study validates the industrial relevance of the C-I bond functionalization strategy on a benzoate scaffold.

The use of 5-Iodo-2-methylbenzoic acid as a key intermediate in the development of anti-diabetic drugs further underscores the importance of this class of compounds. The iodine atom provides a reliable chemical handle for constructing the complex molecular frameworks essential for pharmacological activity.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery and materials science. Its predictable reactivity and the orthogonal nature of its functional groups allow for the systematic and efficient synthesis of diverse chemical libraries. The derivatization strategies outlined in this guide—centered on robust and scalable cross-coupling and amidation reactions—provide a clear roadmap for researchers to generate novel compounds with tailored properties. Future research will likely focus on developing novel catalytic systems to further expand the scope of accessible derivatives and on applying this scaffold to new and challenging biological targets, solidifying its role as a cornerstone of modern chemical synthesis.

References

-

Gjertsen, M. R., et al. (2014). This compound. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o462. [Link]

-

Pharmaffiliates. (n.d.). 5-Iodo-2-methylbenzoic Acid: Essential for Anti-Diabetic Drug Synthesis. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Iodo-2-methylbenzoic acid. PubChem Compound Database. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Beyond Preservation: The Pharmaceutical and Medicinal Roles of Sodium Benzoate. [Link]

-

Shubham Pharmachem. (2025). Sodium Benzoate - Promising Application in Medicine. [Link]

- Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.

-

Ghodake, V. M., et al. (2020). Recent Development in Substituted Benzothiazole as an Anticonvulsant Agent. Current Medicinal Chemistry, 28(1). [Link]

-

Nimbasia Stabilizers. (2025). Top Uses of Sodium Benzoate in Food, Cosmetics & Pharma. [Link]

-

National Center for Biotechnology Information. (2014). Methyl 5-iodo-2-meth-oxy-benzoate. PubMed. [Link]

Sources

The Strategic Utility of Methyl 5-iodo-2-methoxybenzoate in the Synthesis of Novel Organic Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-iodo-2-methoxybenzoate has emerged as a pivotal and versatile building block in the field of organic synthesis, particularly in the design and creation of novel organic linkers. These linkers are the fundamental components in the construction of advanced materials such as Metal-Organic Frameworks (MOFs) and in the development of complex molecular scaffolds for drug discovery. The strategic positioning of the iodo, methoxy, and methyl ester functionalities on the benzene ring allows for a diverse range of chemical transformations, primarily through palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth exploration of the application of this compound in the synthesis of sophisticated organic linkers, offering field-proven insights into reaction mechanisms, detailed experimental protocols, and the causality behind experimental choices.

Introduction: The Architectural Significance of this compound

The intrinsic chemical architecture of this compound makes it a highly valuable precursor for organic linkers. The aryl iodide provides a reactive handle for a suite of powerful carbon-carbon and carbon-nitrogen bond-forming reactions. The ortho-methoxy group can exert significant electronic and steric influence on the reactivity of the molecule, often leading to enhanced reaction rates and selectivity in cross-coupling reactions. Furthermore, the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, a common coordinating group for the formation of MOFs, or can be transformed into other functional groups.

This guide will focus on the practical application of this key building block in three seminal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. Additionally, the utility of the Ullmann coupling for the synthesis of symmetrical biaryl linkers will be discussed, drawing upon established literature for the synthesis of a known MOF precursor.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for safe and effective experimental design.

| Property | Value | Reference |

| Molecular Formula | C₉H₉IO₃ | [1] |

| Molecular Weight | 292.07 g/mol | [1] |

| Appearance | White to tan solid | [1] |

| Melting Point | 57-61 °C | [1] |

| Solubility | Soluble in common organic solvents such as THF, DMF, and toluene. | General Knowledge |

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves, must be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Reaction Pathways to Advanced Organic Linkers

The true synthetic power of this compound is realized through its participation in cross-coupling reactions. These reactions enable the precise and efficient construction of complex molecular architectures that are otherwise difficult to access.

Ullmann Coupling: A Classic Approach to Symmetrical Biaryl Linkers

The Ullmann reaction is a classical copper-catalyzed method for the formation of carbon-carbon bonds, particularly for the synthesis of symmetrical biaryl compounds.[2] While palladium-catalyzed methods are often favored for their milder conditions, the Ullmann coupling remains a robust and relevant strategy, especially for large-scale syntheses.

A notable application of this compound is in the synthesis of dimethyl 4,4'-dimethoxy-3,3'-dicarboxylate, a direct precursor to the MOF linker 4,4'-dimethoxy-3,3'-biphenyldicarboxylic acid.

Reaction Scheme:

Sources

An In-depth Technical Guide to Methyl 5-iodo-2-methoxybenzoate: Physicochemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-iodo-2-methoxybenzoate is a halogenated aromatic ester that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring an iodo group at the 5-position and a methoxy group at the 2-position of the benzoate ring, makes it a valuable building block for the construction of more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its applications, particularly in the fields of materials science and medicinal chemistry. The strategic placement of the iodo-substituent allows for a variety of coupling reactions, making it a key component in the synthesis of novel compounds. This document aims to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Physicochemical Properties

This compound is a white to tan powder at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉IO₃ | [1] |

| Molecular Weight | 292.07 g/mol | [1] |

| Melting Point | 57-61 °C | [1][2] |

| Appearance | White to tan powder | [1] |

| CAS Number | 40757-09-3 | [3][4] |

The structure of this compound, as determined by X-ray crystallography, reveals a nearly planar molecule.[5] The crystal structure is monoclinic, and the molecules are arranged in stacked layers.[5]

Caption: Generalized synthetic workflow for iodinated benzoates.

A detailed experimental protocol, adapted from literature procedures, is as follows:

Experimental Protocol: Synthesis of this compound

This protocol is based on the method described by Wang et al. (2009) and subsequently utilized by Lundvall et al. (2014). [5] Materials:

-

2-Amino-5-methylbenzoic acid

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Potassium iodide

-

Sodium thiosulfate

-

Ether

-

Anhydrous sodium sulfate

-

Methanol

-

Acid catalyst (e.g., sulfuric acid)

Procedure:

-

Diazotization: Suspend 2-amino-5-methylbenzoic acid in a suitable acidic solution (e.g., hydrochloric acid) and cool the mixture to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water while maintaining the low temperature to form the diazonium salt.

-

Iodination: In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the diazonium salt solution to the potassium iodide solution. An intermediate, 2-iodo-5-methylbenzoic acid, will precipitate.

-

Work-up: Collect the crude product by filtration. The crude acid can be purified by dissolving it in a suitable organic solvent like ether, washing with a sodium thiosulfate solution to remove excess iodine, followed by washing with water. The organic layer is then dried over anhydrous sodium sulfate and the solvent is evaporated.

-

Esterification: Reflux the purified 2-iodo-5-methylbenzoic acid in methanol with a catalytic amount of a strong acid (e.g., sulfuric acid) until the reaction is complete (monitored by TLC).

-

Purification: After completion, the excess methanol is removed under reduced pressure. The residue is then subjected to an appropriate work-up, which may include neutralization and extraction with an organic solvent. The final product, this compound, can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methoxy groups. The aromatic protons will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The chemical shifts for the methoxy groups will appear as singlets in the upfield region of the spectrum. The ¹H NMR spectrum of the title compound is in good agreement with what was reported by Wang et al. (2009). [5]* ¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to the iodine showing a characteristic shift), and the carbons of the two methoxy groups.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching vibrations, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃) and the carbomethoxy group (-COOCH₃).

Safety and Handling

The Safety Data Sheet (SDS) for this compound indicates that the toxicological properties of this product have not been fully investigated. [6]Therefore, it should be handled with caution in a well-ventilated area, preferably in a chemical fume hood. [6] GHS Hazard Information (based on available data for the compound):

-

Pictogram: Irritant

-

Signal Word: Warning

-

Hazard Statements:

-

May be harmful if ingested or inhaled.

-

Causes skin and eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Statements:

-

Avoid breathing dust or vapor. [6] * Wear protective gloves, safety goggles, and protective clothing. [6] * Use only in a well-ventilated area. [6] * In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. [6] * After contact with skin, wash immediately with plenty of water. [6] Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. [6]

-

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical synthesis due to its functional groups that allow for further chemical transformations.

Materials Science

One of the notable applications of this compound is as an intermediate in the synthesis of novel organic linkers for Metal-Organic Frameworks (MOFs). [5]Specifically, it is a precursor to 4,4'-dimethoxy-3,3'-biphenyldicarboxylic acid, which is used to construct MOFs with potential applications in gas storage, separation, and catalysis. [5]

Caption: Role in Metal-Organic Framework (MOF) synthesis.

Drug Development

While specific examples of the direct use of this compound in the synthesis of marketed drugs are not readily available in the searched literature, its structural motifs are relevant to medicinal chemistry. The related compound, 5-Iodo-2-methylbenzoic acid, is a key intermediate in the synthesis of certain anti-diabetic drugs. [5]The presence of the iodo- and methoxy-substituted benzoic acid core in this compound makes it an attractive starting material for the synthesis of various pharmaceutical intermediates. The iodo group can be readily converted to other functional groups via cross-coupling reactions, providing a versatile handle for molecular elaboration in drug discovery programs. [7]

Conclusion

This compound is a valuable and versatile chemical intermediate with established applications in materials science and potential utility in drug discovery and development. This guide has provided a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and an outline of its current and potential applications. As research in novel materials and pharmaceuticals continues to advance, the demand for such well-defined building blocks is expected to grow, further solidifying the importance of this compound in the field of organic synthesis.

References

-

Lundvall, F., Wragg, D. S., Dietzel, P. D., & Fjellvåg, H. (2014). Methyl 5-iodo-2-meth-oxy-benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o462. Retrieved from [Link]

- Wang, X. S., et al. (2009). Journal of Organic Chemistry. (Note: This is a referenced publication for the synthesis protocol, specific article details were not available in the search results).

-

PubMed. (2014). Methyl 5-iodo-2-meth-oxy-benzoate. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Mass Spectrometry [www2.chemistry.msu.edu]

- 3. scbt.com [scbt.com]

- 4. CAS 40757-09-3 | 2623-H-0A | MDL MFCD02683862 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. Methyl 5-iodo-2-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. matrixscientific.com [matrixscientific.com]

- 7. nbinno.com [nbinno.com]

Technical Guide: Leveraging Methyl 5-Iodo-2-Methoxybenzoate as a Versatile Precursor for Advanced Metal-Organic Frameworks

Executive Summary

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented porosity and tunable functionality for applications ranging from gas storage to catalysis and drug delivery.[1] The rational design of these crystalline materials is critically dependent on the selection of the organic linker molecule, which dictates the framework's architecture and chemical properties. This guide introduces Methyl 5-iodo-2-methoxybenzoate as a strategic and versatile precursor for the synthesis of advanced, functionalized MOF linkers. We will explore the rationale for its selection, provide detailed, validated protocols for its conversion into a primary linker, and demonstrate its application in the solvothermal synthesis of a representative MOF. A key focus will be on the iodo- a functional group, which serves as a powerful handle for post-synthetic modification (PSM), enabling the creation of highly tailored materials that would be otherwise inaccessible through direct synthesis.

Introduction: The Central Role of the Organic Linker in MOF Design

Metal-Organic Frameworks are crystalline, porous materials constructed from metal ions or clusters (secondary building units, or SBUs) connected by organic linker molecules.[2][3] The linker is not merely a spacer; its geometry, rigidity, length, and chemical functionality are primary determinants of the final MOF's topology, pore size, and surface chemistry. While simple ditopic linkers like terephthalic acid are foundational, the synthesis of next-generation MOFs requires more complex linkers designed with specific functionalities.

The introduction of functional groups can enhance properties such as selective gas adsorption, catalytic activity, or sensing capabilities. However, the harsh solvothermal conditions often used for MOF synthesis can be incompatible with many sensitive functional groups.[4] This challenge highlights the need for precursor molecules that are stable under synthesis conditions but also offer a pathway for subsequent functionalization. This compound is an exemplary molecule that fulfills these criteria.

Strategic Selection: Properties of this compound

This compound is a commercially available solid that serves as an ideal starting point for sophisticated linker design.[5][6] Its utility stems from the strategic combination of three key functional groups: the methyl ester, the methoxy group, and the iodo group.

| Property | Value | Source |

| Molecular Formula | C₉H₉IO₃ | [5][7] |

| Molecular Weight | 292.07 g/mol | [5] |

| Appearance | White to tan solid/powder | [8] |

| Melting Point | 57-61 °C | [8] |

| SMILES | COC(=O)c1cc(I)ccc1OC |

-

Methyl Ester: This group serves as a protected form of the carboxylic acid required for coordination to the metal SBU. The ester is generally unreactive during linker modification and is readily deprotected (hydrolyzed) in a final step to reveal the carboxylate binding group.

-

Methoxy Group: The electron-donating methoxy group can influence the electronic properties of the linker and its coordination behavior with the metal center. Furthermore, its presence can subtly alter the linker's geometry, potentially leading to novel framework topologies.[9]

-

Iodo Group: This is the most critical feature for advanced applications. The carbon-iodine bond is relatively stable, allowing it to be carried through the linker synthesis and initial MOF formation. Post-synthetically, it becomes a highly versatile reaction site for introducing a wide array of other functional groups via established cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), a process known as Post-Synthetic Modification (PSM).[4][10][11]

From Precursor to Primary Linker: Synthesis of 5-Iodo-2-methoxybenzoic Acid

The first critical step is the conversion of the methyl ester precursor into the active carboxylic acid linker. This is reliably achieved through a standard saponification (base hydrolysis) reaction. This protocol is designed to be self-validating, with a clear endpoint and straightforward purification.

Protocol 3.1: Saponification of this compound

Materials:

-

This compound

-

Methanol (MeOH)

-

Sodium Hydroxide (NaOH)

-

Deionized Water (DI H₂O)

-

Hydrochloric Acid (HCl), 2M

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Buchner funnel, filter paper.

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of this compound in 100 mL of methanol. Stir until a clear solution is formed.

-

Base Addition: Prepare a solution of 2.0 g of NaOH in 20 mL of DI H₂O. Add this aqueous NaOH solution to the methanolic solution of the ester.

-